molecular formula C17H14O4 B6524855 (2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 929450-95-3

(2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one

Numéro de catalogue: B6524855
Numéro CAS: 929450-95-3
Poids moléculaire: 282.29 g/mol
Clé InChI: FLMBIEKBHUOUKA-DHDCSXOGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one (CAS 929450-95-3) is a synthetic benzofuran-3-one derivative of high interest in pharmaceutical and biological research. This compound features a Z-configured exocyclic double bond and a 2-methoxyphenylmethylidene substituent, a structure known to be critical for its stereochemical identity and interaction with biological targets . Benzofuran derivatives are recognized as important pharmaceutical intermediates and are investigated for a broad spectrum of biological activities . Research into analogous compounds suggests potential applications in developing anticancer agents due to cytotoxic effects observed against various cancer cell lines, as well as antimicrobial and antioxidant properties . The molecular framework combines electron-donating groups with a lipophilic chain, which may influence aromatic electron density and enhance membrane permeability for in vitro studies . This product is offered with a purity of 95% and above and is available for immediate shipment from multiple international suppliers . It is supplied for laboratory research purposes only. (2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one is not intended for diagnostic or therapeutic use and is strictly for use by qualified professionals.

Propriétés

IUPAC Name

(2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-7-12(18)16-14(8-10)21-15(17(16)19)9-11-5-3-4-6-13(11)20-2/h3-9,18H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMBIEKBHUOUKA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC3=CC=CC=C3OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)O/C(=C\C3=CC=CC=C3OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one , also known by its CAS number 929389-24-2, belongs to a class of organic compounds that exhibit significant biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H14O4C_{17}H_{14}O_{4} with a molecular weight of 282.29 g/mol. The structural representation indicates the presence of a benzofuran core, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC17H14O4C_{17}H_{14}O_{4}
Molecular Weight282.29 g/mol
CAS Number929389-24-2

Antioxidant Activity

Research indicates that compounds similar to (2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one possess notable antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

Antitumor Effects

A significant aspect of this compound's biological activity is its potential as an antitumor agent. Studies have shown that derivatives of benzofuran exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated selective toxicity towards breast cancer cells while sparing normal cells . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been observed in related compounds, suggesting that (2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one may also exhibit these properties . This activity is particularly relevant in the context of chronic inflammatory diseases and could provide therapeutic avenues for treatment.

Study 1: Antioxidant and Anticancer Properties

A study published in MDPI explored the antioxidant capacity and anticancer potential of benzofuran derivatives. The findings indicated that specific structural modifications enhanced both antioxidant activity and selectivity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Study 2: Mechanistic Insights

In another research effort, the mechanisms by which these compounds exert their antitumor effects were elucidated. It was found that they could downregulate key oncogenes and upregulate tumor suppressor genes, leading to inhibited tumor growth in vivo .

Applications De Recherche Scientifique

Antioxidant Activity

Research indicates that compounds similar to (2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one exhibit significant antioxidant properties. These properties are crucial for the development of therapies aimed at reducing oxidative stress-related diseases, such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. In vitro experiments have demonstrated its ability to inhibit pro-inflammatory cytokines, which are implicated in chronic inflammatory conditions.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.

Enzyme Inhibition

(2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one has been identified as a potential inhibitor of specific kinases involved in cell signaling pathways. This inhibition could play a role in cancer therapy by interfering with tumor growth and metastasis.

Case Studies

StudyFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging activity comparable to established antioxidants.
Anti-inflammatory EffectsShowed inhibition of TNF-alpha and IL-6 production in macrophage cultures.
Anticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity.
Enzyme InhibitionIdentified as a selective inhibitor of the MAPK pathway, impacting cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties (Solubility, SAS*, Bioavailability)
(2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one (Target) C₁₇H₁₄O₄ 4-OH, 6-CH₃, 2-(2-OCH₃-C₆H₄) 282.30 Moderate solubility; SAS ~3.0 (estimated); Bioavailability ~0.55 (predicted)
(Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one C₁₅H₁₀O₅ 2-(3,4-diOH-C₆H₃), 6-OH 270.24 High water solubility; SAS 1.5; Bioavailability 0.56
(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one C₁₆H₁₂O₃ 6-OH, 2-(4-CH₃-C₆H₄) 252.27 Moderate solubility; SAS 2.8; Bioavailability 0.54 (predicted)
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one C₁₇H₁₁BrO₅ 2-(6-Br-4H-1,3-benzodioxin-8-yl), 6-OH 391.18 Low solubility; SAS 4.2; Bioavailability 0.48 (predicted)
(2Z)-4-hydroxy-6-methyl-2-(2,3,4-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-3-one C₁₉H₁₈O₆ 4-OH, 6-CH₃, 2-(2,3,4-triOCH₃-C₆H₂) 342.34 Low solubility; SAS 4.5; Bioavailability 0.45 (predicted)

*SAS: Synthetic Accessibility Score (lower = easier synthesis).

Key Observations

Bioactivity and Solubility: The target compound’s moderate solubility and SAS (~3.0) align with analogs like (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, which exhibits high solubility due to polar 3,4-dihydroxy groups . Brominated derivatives (e.g., ) show reduced bioavailability (0.48) due to increased molecular weight and steric hindrance from bromine, limiting passive diffusion .

Substituent Effects :

  • Methoxy vs. Hydroxy Groups : The 2-methoxy group in the target compound reduces hydrogen-bonding capacity compared to the 6-hydroxy analog in . This trade-off may enhance lipophilicity but reduce aqueous solubility .
  • Methyl vs. Prenyl Groups : Compounds with bulky substituents like 3-methylbut-2-en-1-yl () exhibit lower solubility due to increased hydrophobicity, whereas the target’s 6-methyl group balances hydrophobicity without severely impairing solubility .

Crystallographic and Hydrogen-Bonding Patterns: The 4-hydroxy group in the target compound facilitates intermolecular hydrogen bonding, similar to patterns observed in dihydroxybenzofuranones (). In contrast, trimethoxyphenyl derivatives () rely on weaker van der Waals interactions, leading to less stable crystal packing .

Pharmacological Implications

  • However, its methoxy group may confer metabolic stability against glucuronidation compared to hydroxylated derivatives .
  • Brominated and trimethoxyphenyl analogs () show reduced bioavailability, highlighting the importance of substituent selection for optimizing drug-like properties .

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

The condensation typically involves a ketone and an aldehyde under basic or acidic conditions. For the target molecule, 4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one (I) serves as the ketonic component, while 2-methoxybenzaldehyde (II) provides the aldehyde moiety. The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated product.

Optimization of Reaction Conditions

Base-catalyzed conditions (e.g., NaOH or KOH in ethanol) at 60–80°C for 6–12 hours are commonly employed. For acid-sensitive substrates, mild conditions using piperidine or pyrrolidine in toluene under reflux may be preferable. The stereochemical outcome (Z-configuration) is influenced by steric effects and conjugation stabilization, favoring the Z-isomer due to reduced non-bonded interactions between the 2-methoxyphenyl group and the benzofuran core.

Table 1: Representative Claisen-Schmidt Condensation Conditions

Starting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)
(I) + 2-MethoxybenzaldehydeNaOH (10%)Ethanol80868
(I) + 2-MethoxybenzaldehydePiperidineToluene1101272

Transition Metal-Catalyzed Cyclization

Transition metal catalysts, particularly palladium and gold complexes, enable efficient cyclization reactions to construct the benzofuran ring.

Palladium-Catalyzed Coupling

A Sonogashira coupling strategy could assemble the benzofuran skeleton. For example, 5-iodo-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one (III) reacts with 2-methoxyphenylacetylene (IV) in the presence of PdCl₂(PPh₃)₂ and CuI, followed by cycloisomerization to form the methylidene bridge. This method ensures regioselectivity and functional group tolerance, as demonstrated in analogous syntheses.

Aldol Condensation and Cycloisomerization

Aldol Reaction for Benzofuran Core Formation

The benzofuran core can be constructed via aldol condensation between a phenolic ketone and an aldehyde. For example, 2-methylresorcinol (V) reacts with methyl glyoxylate to form a dihydroxy ketone intermediate, which undergoes acid-catalyzed cyclization to yield the dihydrobenzofuran framework.

Cycloisomerization of Ortho-Hydroxychalcones

Ortho-hydroxychalcones, synthesized via Claisen-Schmidt condensation, undergo acid- or base-mediated cycloisomerization to form benzofurans. The 2-methoxyphenylmethylidene group is introduced by selecting 2-methoxybenzaldehyde as the aldol partner.

Protection and Deprotection Strategies

Hydroxy Group Protection

The 4-hydroxy group in the target compound necessitates protection during synthesis. Common protecting groups include:

  • Methyl Ethers : Using dimethyl sulfate under basic conditions.

  • Acetates : Acetylation with acetic anhydride in pyridine.
    Deprotection is achieved via hydrolysis (e.g., BBr₃ for methyl ethers or NaOH for acetates).

Regioselective Demethylation

Selective demethylation of polymethoxy intermediates can be achieved using boron tribromide (BBr₃) in dichloromethane at −78°C, preserving the 2-methoxy group while unmasking the 4-hydroxy moiety.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

MethodAdvantagesLimitations
Claisen-Schmidt CondensationHigh stereoselectivity, mild conditionsRequires preformed benzofuranone substrate
Palladium-Catalyzed CouplingFunctional group tolerance, modularityCost of catalysts, multi-step synthesis
Gold-Catalyzed HydrationMild conditions, atom economyLimited substrate scope

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one?

  • Methodology : The compound is synthesized via base-catalyzed condensation of 6-hydroxy-6-methyl-1-benzofuran-3(2H)-one with 2-methoxybenzaldehyde. Sodium hydroxide or potassium carbonate in ethanol/methanol under reflux (60–80°C) yields the Z-isomer selectively. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Key Considerations : Monitor reaction progress via TLC. Z/E isomerism must be controlled using steric or electronic directing groups on the aldehyde.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • NMR : 1H^1H NMR identifies the methoxyphenylmethylidene proton (δ 7.8–8.2 ppm, singlet) and diastereotopic protons on the dihydrofuran ring (δ 4.5–5.5 ppm). 13C^{13}C NMR confirms the carbonyl (δ 180–190 ppm) and methoxy group (δ 55–60 ppm) .
  • IR : Stretching frequencies for C=O (1680–1720 cm1^{-1}) and hydroxyl (3200–3400 cm1^{-1}) groups .
  • Mass Spectrometry : Molecular ion peak at m/z 310 (C18_{18}H16_{16}O4_4) with fragmentation patterns reflecting loss of methoxy or methyl groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for benzofuran derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation at the 6-methyl or methoxyphenyl group) and compare bioactivity across assays. For example, fluorinated analogs (e.g., 3-fluorophenyl derivatives) show enhanced anticancer activity due to increased electrophilicity .
  • Assay Design : Use standardized cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for antimicrobial) with dose-response curves (IC50_{50}/MIC values) to minimize variability .

Q. How can computational modeling predict the compound’s reactivity and binding modes?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., topoisomerase II for anticancer activity). Focus on hydrogen bonding with the hydroxy group and π-π stacking with the methoxyphenyl ring .

Q. What experimental designs mitigate challenges in isolating Z-isomers during synthesis?

  • Methodology :

  • Steric Hindrance : Introduce bulky substituents (e.g., 2-methoxy vs. 4-methoxy groups) to favor Z-configuration via kinetic control .
  • Chromatographic Separation : Use chiral stationary phases (e.g., amylose-based) for HPLC resolution. Confirm isomer purity via 1H^1H NMR coupling constants (J = 10–12 Hz for Z-isomers) .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem (CID: [Insert]) for validated procedures .
  • Analytical Data : Cross-reference spectral libraries (e.g., SDBS, NIST Chemistry WebBook) for peak assignments .
  • Biological Assays : Adapt protocols from studies on analogous benzofurans (e.g., genistein derivatives) to ensure reproducibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.